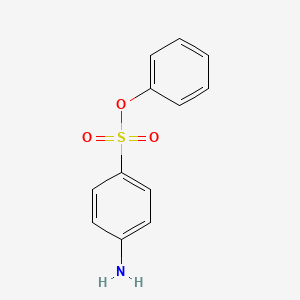

Phenyl 4-aminobenzenesulfonate

説明

Phenyl 4-aminobenzenesulfonate (CAS: Not explicitly listed in evidence; structural formula: C₁₂H₁₁NO₃S) is a sulfonate ester derivative characterized by an amino (-NH₂) group at the para position of the benzenesulfonate moiety.

特性

CAS番号 |

40307-20-8 |

|---|---|

分子式 |

C12H11NO3S |

分子量 |

249.29 g/mol |

IUPAC名 |

phenyl 4-aminobenzenesulfonate |

InChI |

InChI=1S/C12H11NO3S/c13-10-6-8-12(9-7-10)17(14,15)16-11-4-2-1-3-5-11/h1-9H,13H2 |

InChIキー |

KIMBJCVMDVPXRW-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)OS(=O)(=O)C2=CC=C(C=C2)N |

製品の起源 |

United States |

類似化合物との比較

Key Properties and Biodegradation

- Biodegradation: Hydrogenophaga spp., particularly H. intermedia PBC, utilize phenyl 4-aminobenzenesulfonate as a carbon and nitrogen source. The degradation pathway involves deamination via a conserved sad operon, converting the compound to 4-sulfocatechol .

- Auxotrophy: Hydrogenophaga strains require p-aminobenzoic acid (pABA) and biotin supplementation for growth on this substrate, indicating incomplete biosynthetic pathways for these cofactors .

- Enzymatic Steps : The initial deamination step is hypothesized to involve a dioxygenase, though the exact enzyme remains unidentified .

Comparison with Structurally Similar Sulfonate Compounds

The physicochemical properties and biodegradability of phenyl 4-aminobenzenesulfonate are influenced by its amino substituent. Below is a comparative analysis with analogous compounds:

Table 1: Structural and Functional Comparison of Sulfonate Esters

Key Findings:

Substituent Effects on Biodegradation: The amino group in phenyl 4-aminobenzenesulfonate facilitates enzymatic recognition by Hydrogenophaga spp., enabling efficient deamination . Halogenated derivatives (e.g., bromine in phenyl 4-bromobenzenesulfonate) exhibit reduced biodegradability due to steric hindrance and electron-withdrawing effects, which impede dioxygenase activity .

Metabolic Versatility of Hydrogenophaga: The conserved sad operon in Hydrogenophaga strains suggests evolutionary adaptation to sulfonate metabolism, though substrate specificity is narrow. Natural homologs of 4-aminobenzenesulfonate are likely the primary targets . Strains lacking hydrogen oxidation genes challenge the genus' original taxonomic classification, highlighting metabolic diversity .

Analytical Methods for Sulfonates: Spectrophotometric techniques, such as azo-dye coupling with 2-aminobenzothiazole, enable sensitive detection of aromatic sulfonates (detection limit: 0.4–10 ppm) .

Q & A

Basic: What methodologies are recommended for synthesizing and crystallizing phenyl 4-aminobenzenesulfonate derivatives?

Methodological Answer:

The synthesis of diisopropylammonium 4-aminobenzenesulfonate, a derivative, involves a 1:1 molar ratio reaction between diisopropylamine and sulfanilic acid in aqueous solution. After stirring for one hour, the filtrate is slowly evaporated to yield plate-like crystals. Crystallization conditions (e.g., temperature, solvent evaporation rate) significantly impact crystal quality. Structural characterization requires X-ray diffraction (XRD) with a Mo Kα radiation source (λ = 0.71073 Å) and refinement using software like CrysAlis PRO and SHELXL97. Key parameters include unit cell dimensions (e.g., monoclinic P21/c space group, a = 8.1712 Å, b = 20.1515 Å) and hydrogen-bond geometry (N–H···O interactions) .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。